molecular formula C22H26F2N4O2 B610497 2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one CAS No. 2171386-10-8

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Cat. No. B610497
CAS RN: 2171386-10-8
M. Wt: 416.4728
InChI Key: FZQYCOUBRJEYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RK-287107 is an inhibitor of the tankyrases TNKS1 and TNKS2 (IC50s = 0.014 and 0.010 µM, respectively). It is selective for TNKS1 and TNKS2 over poly(ADP-ribose) polymerase 1 (PARP1), PARP2, and PARP10 (IC50s = >20, 2.7, and 19.8 µM, respectively). RK-287107 inhibits Wnt-dependent signaling with an IC50 value of 0.077 µM in a reporter assay. It increases accumulation of Axin2, indicating inhibition of TNKS-mediated auto-PARsylation, in COLO 320DM colorectal cancer cells when used at a concentration of 0.1 µM. RK-287107 also inhibits cell growth in the same model (GI50 = 0.45 µM). It reduces tumor growth in a COLO 320DM mouse xenograft model when administered at a dose of 150 mg/kg twice per day.
RK-287107 is a potent TNKS/TNKS2 inhibitor (IC50 = 14.4 nM) with >7000-fold selectivity against the PARP1 enzyme, which inhibits WNT-responsive TCF reporter activity and proliferation of human colorectal cancer cell line COLO-320DM. RK-287107 also demonstrated dose-dependent tumor growth inhibition in a mouse xenograft model. RK-287107 is a promising lead compound for the development of novel tankyrase inhibitors as anticancer agents.

Scientific Research Applications

Tankyrase Inhibition

RK-287107 is a potent and specific tankyrase inhibitor . Tankyrases are members of the poly (ADP-ribose) polymerase (PARP) family proteins . Inhibition of tankyrases leads to the downregulation of β-catenin, a protein that plays a crucial role in cell growth and proliferation .

Colorectal Cancer Treatment

The compound has been shown to block colorectal cancer cell growth . It does this by causing Axin2 accumulation and downregulating β-catenin, T-cell factor/lymphoid enhancer factor reporter activity, and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations .

Wnt/β-catenin Signaling Pathway

RK-287107 has been found to affect the Wnt/β-catenin signaling pathway . This pathway is activated in over 90% of human colorectal cancer, and its aberrant activation causes tumorigenesis and promotes the proliferation of colorectal cancer cells .

APC-Mutated Colorectal Cancer Cells

The compound suppresses the growth of adenomatous polyposis coli (APC)-mutated colorectal cancer cells . APC is a tumor suppressor and a key negative regulator of Wnt/β-catenin signaling .

Tumor Growth Inhibition in Mouse Xenograft Models

Orally given RK-287107 at tolerable doses suppresses tumor growth in a mouse xenograft model . Through blockade of the β-catenin signaling pathway, RK-287107 suppresses tumor growth of human colorectal cancer cells in mouse xenograft models .

Potential for Tankyrase-Directed Molecular Cancer Therapy

Given its antitumor effect, RK-287107 may have potential for tankyrase-directed molecular cancer therapy .

properties

IUPAC Name

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQYCOUBRJEYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Reactant of Route 2
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Reactant of Route 3
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

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